molecular formula C19H19ClN2O4S B11399323 4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B11399323
M. Wt: 406.9 g/mol
InChI Key: NDSKTYYEXQQKQP-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzenesulfonyl group, a methoxyethyl group, and a methylphenyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Methoxyethyl Group: This can be accomplished through nucleophilic substitution reactions using methoxyethyl halides.

    Incorporation of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to introduce the methylphenyl group onto the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as the development of new drugs or diagnostic agents.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE: Similar structure but with a methyl group instead of a chlorine atom.

    4-(4-CHLOROBENZENESULFONYL)-N-(2-ETHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the chlorobenzenesulfonyl group, in particular, may enhance its biological activity or chemical stability compared to similar compounds.

This detailed article provides a comprehensive overview of 4-(4-CHLOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H19ClN2O4S/c1-13-3-5-14(6-4-13)17-22-19(18(26-17)21-11-12-25-2)27(23,24)16-9-7-15(20)8-10-16/h3-10,21H,11-12H2,1-2H3

InChI Key

NDSKTYYEXQQKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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